2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-anilinophenyl)-2-chloro-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-13(2)20(17(21)12-18)16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBONXHKIHFYZOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Two-Step Alkylation-Acylation Protocol
The most widely documented approach involves sequential alkylation and acylation steps.
Step 1: Synthesis of N-Isopropyl-4-(Phenylamino)Aniline
The precursor amine is prepared by alkylating 4-(phenylamino)aniline with isopropyl bromide. Key conditions include:
- Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
- Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine.
- Temperature: Reflux (80–100°C) for 12–24 hours.
- Yield: 65–75% after recrystallization from ethanol/water.
Step 2: Acylation with Chloroacetyl Chloride
The alkylated amine reacts with chloroacetyl chloride under controlled conditions:
- Solvent: Dichloromethane (DCM) or chloroform at 0–5°C to minimize side reactions.
- Base: Triethylamine (TEA) to scavenge HCl.
- Stoichiometry: 1.2 equivalents of chloroacetyl chloride relative to the amine.
- Work-Up: Washing with brine, drying over anhydrous Na₂SO₄, and purification via column chromatography (silica gel, hexane/ethyl acetate).
- Yield: 70–80%.
Table 1. Comparative Analysis of Two-Step Synthesis
| Parameter | Alkylation Step | Acylation Step |
|---|---|---|
| Solvent | DMF | DCM |
| Temperature | 80°C | 0–5°C |
| Reaction Time | 18 hours | 2 hours |
| Yield | 68% | 78% |
| Purification | Recrystallization | Column Chromatography |
One-Pot Tandem Synthesis
A patent (EP0356176A1) describes a streamlined method using chloroacetyl chloride and 4-(phenylamino)aniline derivatives in a single reactor:
- Reagents:
- 4-(Phenylamino)aniline (1.0 equiv)
- Chloroacetyl chloride (1.1 equiv)
- Triethylamine (2.0 equiv)
- Conditions:
- Yield: 81% after aqueous work-up and solvent evaporation.
This method eliminates the need for isolating the alkylated intermediate, reducing time and solvent use.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
While lab-scale syntheses favor batch processes, industrial protocols prioritize throughput and cost-efficiency. Key adaptations include:
- Reactor Type: Tubular flow reactors with precise temperature control (patent US4379793A).
- Residence Time: 10–15 minutes at 120°C for acylation steps.
- Catalyst: Palladium acetate (0.5 mol%) in toluene for coupling reactions (ChemicalBook data).
Table 2. Industrial vs. Lab-Scale Parameters
| Parameter | Industrial | Laboratory |
|---|---|---|
| Reactor Volume | 500 L | 1 L |
| Temperature | 120°C | 0–5°C |
| Catalyst Loading | 0.5 mol% Pd | None |
| Annual Output | 10 metric tons | 100 g |
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification often employs solvent mixtures:
Challenges and Mitigation Strategies
Competitive Side Reactions
Emerging Methodologies
Microwave-Assisted Synthesis
Preliminary studies indicate a 40% reduction in reaction time for the acylation step under microwave irradiation (100 W, 80°C).
Enzymatic Acylation
Lipase-catalyzed acylation in non-aqueous media (e.g., tert-butanol) shows promise for greener synthesis, though yields remain suboptimal (45–50%).
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The phenylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide exhibit promising anticancer properties. For instance, thiazole derivatives have demonstrated significant selectivity against various cancer cell lines, including human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) . The structure-activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance anticancer efficacy.
Antimicrobial Properties
Similar compounds have been investigated for their antimicrobial activity. Studies show that derivatives containing thiazole moieties exhibit potent antibacterial effects against various pathogens, indicating that the structural features of this compound may also confer similar properties .
Modulation of Chemokine Receptors
The compound has potential applications as a modulator of chemokine receptors, which are crucial in immune responses and inflammation. This property suggests its potential use in treating inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs of Chloroacetamides
The following table compares key structural and physicochemical properties of 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide with related compounds:
Pharmacological Potential
- TRPA1 Inhibitors: HC-030031 () demonstrates the therapeutic relevance of chloroacetamide derivatives in treating inflammatory diseases.
- Antiviral Candidates: Derivatives with morpholinosulfonyl groups () highlight the role of chloroacetamides in targeting viral entry mechanisms, though their exact docking scores and binding modes require validation .
Biological Activity
2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide is an organic compound with potential applications in medicinal chemistry, particularly for its biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and mechanisms of action.
- Molecular Formula : C17H19ClN2O
- Molecular Weight : 302.8 g/mol
- CAS Number : 15143-43-8
The compound is synthesized through the reaction of 4-aminodiphenylamine with 2-chloroacetyl chloride, typically in the presence of a base such as triethylamine, and is characterized by its unique chloro and phenylamino groups which contribute to its biological properties.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. A study reported the following findings:
| Parameter | Value |
|---|---|
| Minimum Inhibitory Concentration (MIC) | 128 - 256 µg/mL |
| Minimum Fungicidal Concentration (MFC) | 512 - 1,024 µg/mL |
| Biofilm Inhibition | Up to 92% |
| Biofilm Rupture | Up to 87% |
The compound inhibited biofilm formation and was effective against both planktonic cells and biofilms of resistant strains. Notably, it did not interact with ergosterol or damage the fungal cell wall, suggesting a unique mechanism of action distinct from conventional antifungals .
Anticancer Activity
In addition to its antifungal properties, studies have indicated potential anticancer effects. The compound's mechanism involves interaction with specific molecular targets that may lead to apoptosis in cancer cells. The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl ring can enhance cytotoxicity against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of various derivatives of this compound against different cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-431 (epidermoid carcinoma) | <10 |
| N-(4-bromophenyl)acetamide | MCF-7 (breast cancer) | >100 |
The results indicated that the original compound exhibited significantly lower IC50 values compared to its derivatives, highlighting its potency as an anticancer agent .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival.
- Receptor Modulation : It could bind to specific receptors, altering signaling pathways that lead to apoptosis.
- Biofilm Disruption : By inhibiting biofilm formation in fungi, it enhances susceptibility to other antifungal agents.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds known for their antimicrobial and anticancer properties:
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Antimicrobial | Effective against resistant strains |
| 2-chloro-N-(4-phenylbutan-2-yl)acetamide | Anticancer | Moderate cytotoxicity |
The unique structural features of this compound confer distinct biological activities that set it apart from these compounds .
Q & A
Q. What synthetic routes are most effective for producing 2-chloro-N-[4-(phenylamino)phenyl]-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The compound is synthesized via nucleophilic substitution between 4-aminodiphenylamine and 2-chloroacetyl derivatives. Key parameters for optimization include:
- Temperature: 60–80°C to balance reactivity and side-product formation.
- Catalysts: Use of mild bases (e.g., K₂CO₃) to deprotonate the amine while minimizing hydrolysis of the chloroacetamide group.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Q. How can researchers confirm the structural integrity of this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Verify aromatic proton environments (δ 6.8–7.5 ppm for phenyl groups) and isopropyl methyl protons (δ 1.2–1.4 ppm).
- ¹³C NMR: Confirm carbonyl resonance (δ ~165–170 ppm) and chloro-substituted carbon (δ ~45 ppm) .
- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹ for secondary amines) and C=O stretches (~1650 cm⁻¹) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) impact biological activity, and what SAR insights exist?
Methodological Answer: Structure-activity relationship (SAR) studies compare analogs:
| Analog | Modification | Biological Activity (MCF7 IC₅₀) |
|---|---|---|
| d6 (Cl, isopropyl) | None (parent compound) | 12.5 µM |
| N-[4-(Phenylamino)phenyl]acetamide | Removal of Cl and isopropyl | >50 µM (reduced activity) |
| Fluorine-substituted analog | Cl → F | 18.7 µM (altered lipophilicity) |
| Key findings: |
- The chloro group enhances electrophilicity, critical for target binding.
- Isopropyl improves solubility and pharmacokinetics.
Q. What experimental strategies resolve contradictions in biological activity data across studies?
Methodological Answer: Discrepancies (e.g., varying IC₅₀ values) may arise from:
- Assay Conditions: Standardize protocols (e.g., Sulforhodamine B (SRB) assay incubation time: 48–72 hours) .
- Cell Line Variability: Use authenticated MCF7 cells (e.g., ATCC-certified) and control for passage number.
- Compound Stability: Pre-test solubility in DMSO/PBS and monitor degradation via HPLC.
Replicate studies with orthogonal assays (e.g., MTT or apoptosis markers) to confirm results.
Q. How does the chloro substituent influence reaction mechanisms in downstream derivatization?
Methodological Answer: The electron-withdrawing chloro group activates the acetamide carbonyl for nucleophilic attack, enabling:
- Nucleophilic Substitution: Reactivity with amines or thiols to form urea or thioester derivatives.
- Cross-Coupling Reactions: Suzuki-Miyaura coupling (via palladium catalysis) to introduce aryl/heteroaryl groups at the phenyl ring .
Mechanistic studies (e.g., DFT calculations) predict regioselectivity and transition states for these reactions.
Q. What computational approaches predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to estrogen receptors (ERα/ERβ). Focus on H-bonding with His524 and hydrophobic interactions with Leu387 .
- MD Simulations: GROMACS simulations (100 ns) assess stability of the ligand-receptor complex in explicit solvent.
- QSAR Models: Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to optimize lead compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
